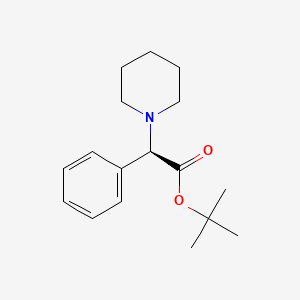
TERT-BUTYL (R)-2-PHENYL-2-(PIPERIDIN-1-YL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate is an organic compound that features a piperidine ring, a phenyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining optimal reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate is used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and other organic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its piperidine ring is a common motif in many bioactive molecules, and its ester group can be modified to enhance biological activity.
Industry
In the industrial sector, ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding or hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 2-phenylacetate: Lacks the piperidine ring, making it less versatile in certain applications.
2-phenyl-2-(piperidin-1-yl)acetic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
tert-butyl 2-(piperidin-1-yl)acetate: Does not have the phenyl group, which can influence its chemical properties and applications.
Uniqueness
®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate is unique due to the combination of its functional groups. The presence of both a piperidine ring and a phenyl group, along with the tert-butyl ester, provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
tert-butyl (2R)-2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)15(14-10-6-4-7-11-14)18-12-8-5-9-13-18/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3/t15-/m1/s1 |
InChI Key |
ZVVPXXIGFUUHNP-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethoxyethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B8550431.png)
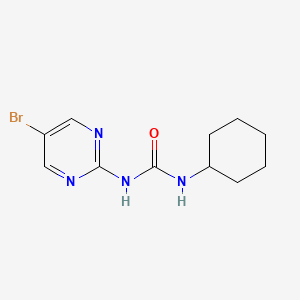
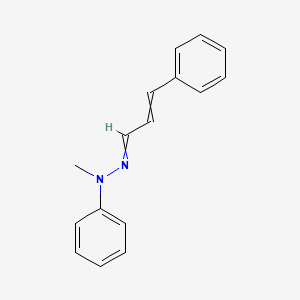
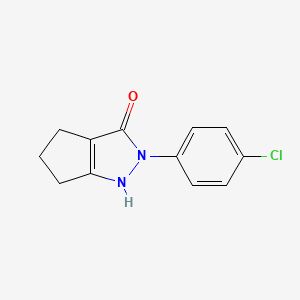
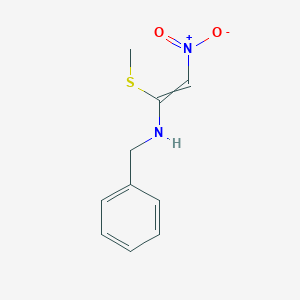
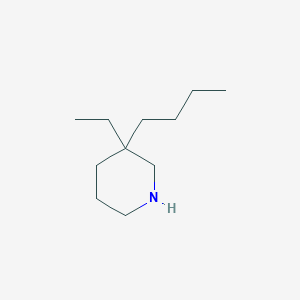
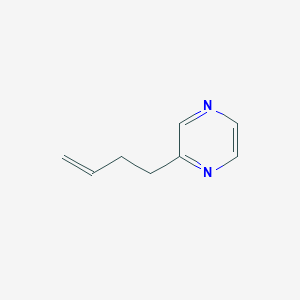

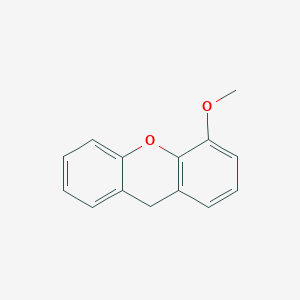
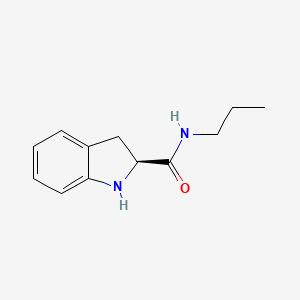
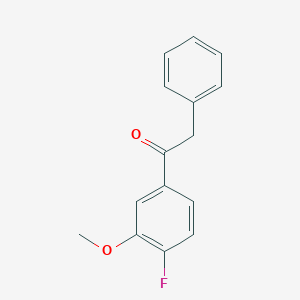
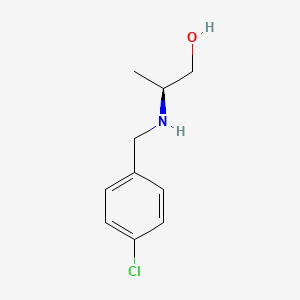
![4-[4-(Benzyloxy)phenoxy]phenol](/img/structure/B8550535.png)
